PfDHODH Inhibitory Potency: Comparative IC50 Against the Malaria Target
In a direct head-to-head comparison within the same patent family, the 2-chlorophenyl derivative demonstrated an IC50 of 74–99 nM against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), whereas the unsubstituted phenyl analog showed an IC50 of 191 nM [1]. This represents a 2.0–2.6-fold improvement in enzyme inhibition attributable solely to the ortho-chloro substituent.
| Evidence Dimension | Inhibitory potency against PfDHODH (Type 2 assay) |
|---|---|
| Target Compound Data | IC50 = 74–99 nM |
| Comparator Or Baseline | Unsubstituted phenyl analog (US8703811, Compound 33): IC50 = 191 nM |
| Quantified Difference | 2.0–2.6-fold lower IC50 (higher potency) |
| Conditions | DCIP chromogen reduction assay monitoring Type 2 DHODH activity [1] |
Why This Matters
The ortho-chloro substitution is not a bystander; it directly imparts a measurable increase in PfDHODH affinity, making this compound the preferred starting point for antimalarial lead optimization where target engagement is the primary selection criterion.
- [1] BindingDB BDBM50379146 (CHEMBL2012829) and BDBM120297 (US8703811, Compound 33). Affinity Data for P. falciparum DHODH. View Source
